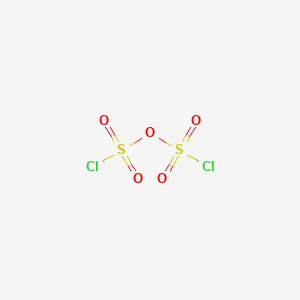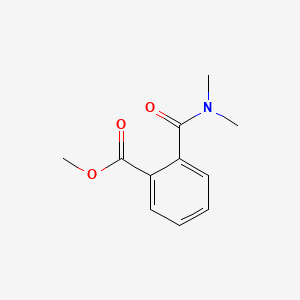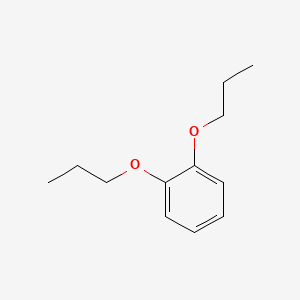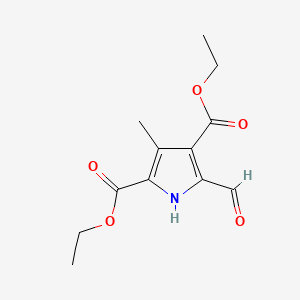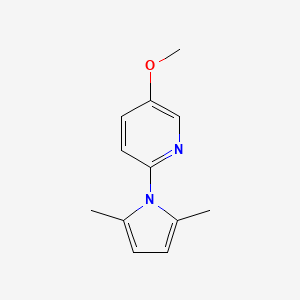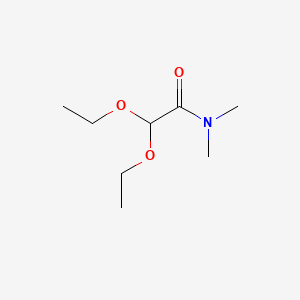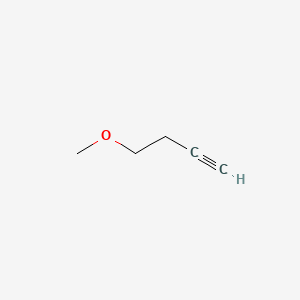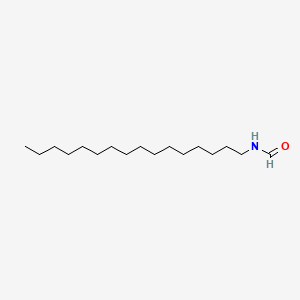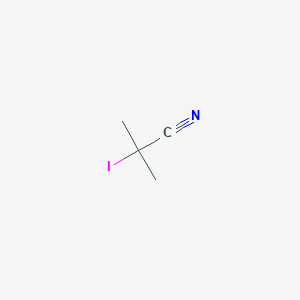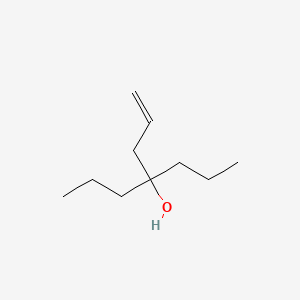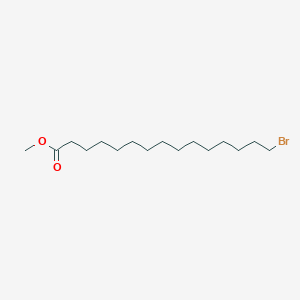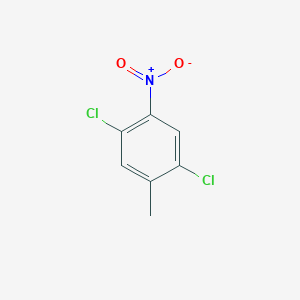
1,4-Dichloro-2-methyl-5-nitrobenzene
概要
説明
1,4-Dichloro-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 . It is one of several isomers of dichloronitrobenzene and is a yellow solid that is insoluble in water . It is produced by nitration of 1,4-dichlorobenzene .
Synthesis Analysis
The synthesis of 1,4-Dichloro-2-methyl-5-nitrobenzene involves the nitration of 1,4-dichlorobenzene . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . In contrast, direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-methyl-5-nitrobenzene is characterized by the presence of a nitro group (−NO2), two chlorine atoms, and a methyl group attached to a benzene ring . The average mass of the molecule is 206.026 Da .Chemical Reactions Analysis
The nitro group in 1,4-Dichloro-2-methyl-5-nitrobenzene, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This compound can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Physical And Chemical Properties Analysis
The nitro group in 1,4-Dichloro-2-methyl-5-nitrobenzene contributes to its high dipole moment, which falls between 3.5 D and 4.0 D . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Surprisingly, the water solubility is low .科学的研究の応用
Chemical Synthesis and Derivatives
1,4-Dichloro-2-methyl-5-nitrobenzene is a chemical compound with applications in the synthesis of various derivatives. For instance, Woolley and Hoeven (1965) synthesized derivatives of related nitrobenzenes for use in chemotherapy of spontaneous cancers in mice (Woolley & Hoeven, 1965). Furthermore, the synthesis of 1,2-dichloro-4-nitrobenzene, a related compound, was optimized in a tower reactor, indicating the importance of these compounds in industrial chemical synthesis (Hui-ping, 2005).
Solubility and Solute Descriptors
The solubility of dichloronitrobenzenes, including 1,4-dichloro-2-nitrobenzene, in various organic solvents has been studied to calculate Abraham solute descriptors. This research provides insights into the interaction of these compounds with different solvents, relevant for applications in solution chemistry (Brumfield et al., 2015).
Crystallography and Molecular Interactions
Research on close contacts and intermolecular energies in structures of nitrobenzenes, including dichloronitrobenzenes, reveals information about their crystalline structures and interactions. Such knowledge is crucial in the field of materials science and pharmaceuticals (Bosch, Bowling, & Speetzen, 2022).
Metabolism and Biological Reactions
The metabolism of chlorinated nitrobenzenes by organisms like Mucor javanicus has been studied, shedding light on the biological interactions and potential biodegradation pathways of these compounds (Tahara et al., 1981).
Electron Attachment and Molecular Spectroscopy
Studies on temporary anion states and dissociative electron attachment to nitrobenzene derivatives provide insights into the electronic properties of these molecules. Such research is fundamental to understanding their reactivity and potential applications in electronics and spectroscopy (Asfandiarov et al., 2007).
Scientific Research Applications of 1,4-Dichloro-2-methyl-5-nitrobenzene
Synthesis of Derivatives for Chemotherapy
- Chemotherapy of Spontaneous Cancers : Woolley and Hoeven (1965) synthesized derivatives of 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, closely related to 1,4-Dichloro-2-methyl-5-nitrobenzene, for potential chemotherapy applications. These derivatives demonstrated effectiveness in treating spontaneous mammary cancers in mice (Woolley & Hoeven, 1965).
Solubility and Chemical Interactions
- Solubility in Organic Solvents : Brumfield et al. (2015) reported on the solubility of 1,4-dichloro-2-nitrobenzene in various organic solvents. This study is valuable for understanding the solubility and interaction characteristics of similar compounds, including 1,4-Dichloro-2-methyl-5-nitrobenzene (Brumfield et al., 2015).
Crystal Structure Analysis
- Molecular and Crystal Structure : Bosch, Bowling, and Speetzen (2022) compared the structures of various nitrobenzenes, including 1,3-dichloro-5-nitrobenzene. Their findings contribute to understanding the structural aspects of similar compounds like 1,4-Dichloro-2-methyl-5-nitrobenzene (Bosch, Bowling, & Speetzen, 2022).
Biological Metabolism
- Microbial Metabolism : The metabolism of chlorinated nitrobenzenes, such as 2,4-dichloro-1-nitrobenzene, by Mucor javanicus was studied by Tahara et al. (1981), providing insights into the biological degradation of related compounds (Tahara et al., 1981).
Electron Attachment Studies
- Dissociative Electron Attachment : Asfandiarov et al. (2007) investigated the electron transmission spectroscopy of nitrobenzene derivatives, including chloronitrobenzenes. This research is important for understanding the electronic properties of compounds like 1,4-Dichloro-2-methyl-5-nitrobenzene (Asfandiarov et al., 2007).
Safety And Hazards
特性
IUPAC Name |
1,4-dichloro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQYJEJKUTUIFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90290998 | |
| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-methyl-5-nitrobenzene | |
CAS RN |
7149-76-0 | |
| Record name | 1,4-Dichloro-2-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7149-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 72330 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC72330 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72330 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-dichloro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90290998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

